molecular formula C16H12N6 B8196820 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl

4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl

Cat. No.: B8196820
M. Wt: 288.31 g/mol
InChI Key: QIZZACSTTKRQFN-UHFFFAOYSA-N
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Description

4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl is a compound that features two 1H-1,2,4-triazole rings attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4,4’-dibromobiphenyl is reacted with 1H-1,2,4-triazole in the presence of a palladium catalyst, a base, and a suitable solvent .

Industrial Production Methods

While specific industrial production methods for 4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The triazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: The biphenyl core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole rings may lead to the formation of triazole N-oxides, while substitution reactions on the biphenyl core can yield various substituted biphenyl derivatives .

Scientific Research Applications

4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. The triazole rings provide nitrogen donor atoms that can bind to metal centers, influencing the electronic and structural properties of the resulting complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Di(1H-1,2,4-triazol-1-yl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its performance in applications such as coordination chemistry and materials science .

Properties

IUPAC Name

1-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c1-5-15(21-11-17-9-19-21)6-2-13(1)14-3-7-16(8-4-14)22-12-18-10-20-22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZZACSTTKRQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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